An In-depth Technical Guide to 8-Fluoroquinoline-7-boronic acid
An In-depth Technical Guide to 8-Fluoroquinoline-7-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, experimental applications, and significance of 8-Fluoroquinoline-7-boronic acid as a key building block in modern medicinal chemistry and drug discovery.
Core Chemical Properties
8-Fluoroquinoline-7-boronic acid is a heterocyclic organic compound valued for its utility in synthetic chemistry. The presence of the fluoroquinoline scaffold, a privileged structure in drug discovery, combined with the versatile reactivity of the boronic acid moiety, makes it a significant reagent for constructing complex molecular architectures.
Physicochemical Data
The fundamental properties of 8-Fluoroquinoline-7-boronic acid are summarized below. Note that some values are predicted based on computational models due to limited experimental data in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 1217500-71-4 | [1] |
| Molecular Formula | C₉H₇BFNO₂ | [1][2] |
| Molecular Weight | 190.97 g/mol (often cited as 191.0 g/mol ) | [1][3] |
| Appearance | Solid (often white, beige, or pale yellow) | [4] |
| Melting Point | 72 - 74 °C / 161.6 - 165.2 °F | [4] |
| Boiling Point | 267 °C / 512.6 °F @ 752 mmHg | [4] |
| pKa | Predicted: 6.71 - 7.16 | [5][6] |
| Solubility | No specific data available; generally, boronic acids have limited solubility in water and better solubility in organic solvents. | [7][8] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and protect from light. | [4] |
Structural Information
The structure of 8-Fluoroquinoline-7-boronic acid features a quinoline ring system substituted with a fluorine atom at position 8 and a boronic acid group at position 7.
Caption: 2D structure of 8-Fluoroquinoline-7-boronic acid.
Reactivity and Applications in Drug Discovery
Boronic acids are exceptionally versatile reagents in organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions.[9] Their stability, low toxicity, and the ease of preparation make them ideal building blocks in drug development.[10][11] The boronic acid functional group serves as a precursor for generating carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[9]
The Suzuki-Miyaura Coupling Reaction
The most prominent application of 8-Fluoroquinoline-7-boronic acid is in the Suzuki-Miyaura coupling reaction.[12][13] This reaction forges a new carbon-carbon bond between the quinoline core (at position 7) and various aryl, heteroaryl, or vinyl halides/triflates. This capability is crucial for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[9] The fluorine atom at position 8 can enhance key pharmaceutical properties such as metabolic stability and binding affinity.[9]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.[10]
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific protocols for 8-Fluoroquinoline-7-boronic acid are proprietary or found within specific patent literature, general methodologies for the synthesis of aryl boronic acids and their use in Suzuki-Miyaura coupling are well-established.
General Synthesis of Aryl Boronic Acids
A common method for synthesizing aryl boronic acids involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.[11]
Caption: General workflow for the synthesis of aryl boronic acids.
Methodology:
-
Formation of Organometallic Reagent: The starting aryl halide (e.g., 7-bromo-8-fluoroquinoline) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled (typically to -78 °C for organolithium formation or 0 °C for Grignard).
-
A strong base like n-butyllithium (for lithium-halogen exchange) or magnesium turnings (for Grignard reagent formation) is added slowly.[11] The reaction is stirred until the formation of the organometallic species is complete.
-
Reaction with Borate Ester: A trialkyl borate, such as trimethyl borate, is added dropwise at low temperature.[5]
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1M HCl).
-
Workup and Purification: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final aryl boronic acid.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
8-Fluoroquinoline-7-boronic acid (1.0 - 1.5 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (0.01 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
Methodology:
-
Reaction Setup: To a reaction vessel, add the aryl halide, 8-Fluoroquinoline-7-boronic acid, the base, and the palladium catalyst/ligand.
-
The vessel is sealed and purged with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Degassed solvent(s) are added via syringe.
-
Reaction Conditions: The mixture is heated (typically between 80-120 °C) with vigorous stirring. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
8-Fluoroquinoline-7-boronic acid and related compounds require careful handling in a laboratory setting.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14] It can be harmful if swallowed, in contact with skin, or if inhaled.[15] Some safety data sheets also indicate it is very toxic to aquatic life with long-lasting effects.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14] All handling should be performed in a well-ventilated area or under a chemical fume hood.[4]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] Boronic acids can be unstable and may dehydrate to form cyclic boroxine trimers, which can complicate reaction stoichiometry.[16]
References
- 1. store.p212121.com [store.p212121.com]
- 2. PubChemLite - 8-fluoroquinoline-7-boronic acid (C9H7BFNO2) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. lookchem.com [lookchem.com]
- 6. 5-FLUOROQUINOLIN-8-YLBORONIC ACID | 1072951-45-1 [m.chemicalbook.com]
- 7. toku-e.com [toku-e.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. aksci.com [aksci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
